molecular formula C18H18N2OS B5696828 N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide

N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide

Cat. No. B5696828
M. Wt: 310.4 g/mol
InChI Key: ZRZGZVGSFMLXCV-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide is a chemical compound that has been studied in various contexts, including its potential applications in medicinal chemistry and material science. Its structure consists of a propanamide backbone substituted with a cyanomethylphenyl group and a (4-methylphenyl)thio group, which contribute to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic aromatic compounds to achieve the desired structural complexity through reactions such as amide formation, halogenation, and coupling reactions. Specific synthesis routes often aim to introduce functional groups that confer desirable properties, like fluorescence or biological activity, to the compound (Ihor Kulai et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals their conformation and electronic distribution, which are crucial for understanding their reactivity and interaction with biological targets. Techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography provide detailed insights into the compound's molecular geometry and electronic environment (Ihor Kulai et al., 2016).

Chemical Reactions and Properties

Compounds with similar structures participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition, influenced by the presence of electron-withdrawing or electron-donating groups. These reactions are essential for further functionalization or for mediating specific biological effects (P. Anbarasan et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure. These properties are critical for the compound's application in drug formulation or material science. The crystalline structure, for example, can influence a compound's stability and bioavailability (Ihor Kulai et al., 2016).

Chemical Properties Analysis

Chemical properties like reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific transformations are central to the compound's applications. The presence of functional groups such as the cyanomethyl and thioether moiety significantly influences these properties, impacting the compound's suitability for targeted applications (P. Anbarasan et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effect. Unfortunately, specific information about the mechanism of action of “N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide” is not available .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, specific information about the safety and hazards of “N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide” is not available .

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-14-2-8-17(9-3-14)22-13-11-18(21)20-16-6-4-15(5-7-16)10-12-19/h2-9H,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZGZVGSFMLXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)sulfanyl]propanamide

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